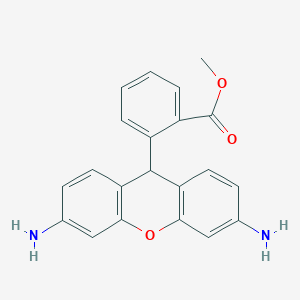

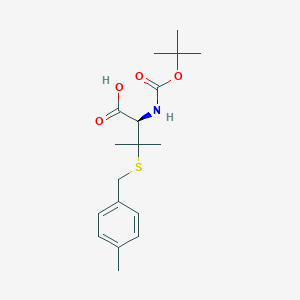

Boc-L-4-Methylbenzyl-L-Penicillamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

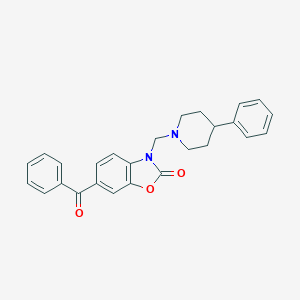

Synthesis Analysis

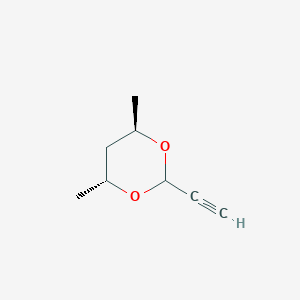

The synthesis process often starts with benzyl-N-Boc-(3R)-aminobutanoate, leading through cyclization and rearrangement steps to obtain specific oligomers. For example, synthesis pathways can involve the transformation of starting materials through cyclization to oxazolidin-2-ones, indicating the complexity and precision required in these chemical reactions (Lucarini & Tomasini, 2001).

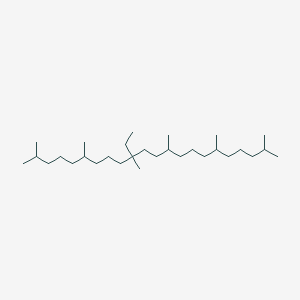

Molecular Structure Analysis

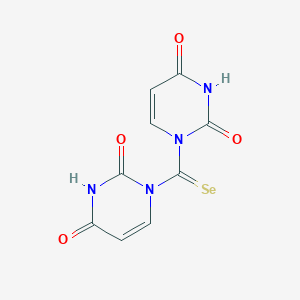

Molecular structure analysis of such compounds often involves spectrofluorometric techniques and other sophisticated methods like trapped ion mobility-mass spectrometry (IM-MS) for chiral distinction. These analyses provide insights into the compound's stereochemistry and its implications for reactivity and binding properties (Yang et al., 2021).

Chemical Reactions and Properties

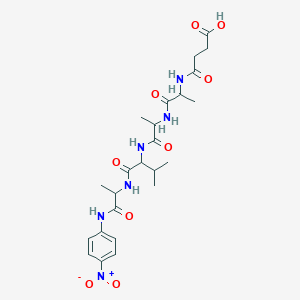

Boc-L-4-Methylbenzyl-L-Penicillamine's reactivity is explored through various chemical reactions, including its use in peptide synthesis and the creation of cyclic peptides. The compound's ability to participate in complex reactions underlines its versatility in synthetic chemistry (Adeva et al., 1995).

Physical Properties Analysis

Analyzing the physical properties involves understanding the compound's behavior under different conditions, which is essential for its application in synthesis. Techniques such as electrochemical analysis and voltammetry are used to study these properties, including how the compound interacts with electrodes and its electroanalytical characteristics (Wangfuengkanagul & Chailapakul, 2002).

Chemical Properties Analysis

The chemical properties of Boc-L-4-Methylbenzyl-L-Penicillamine, such as its reactivity with other compounds, chiral recognition, and enantiomeric differentiation, are crucial for its application in synthetic pathways. Capillary electrophoresis and other separation techniques highlight its chiral properties and interaction with chiral selectors (He, Zhao, & Chen, 2006).

Aplicaciones Científicas De Investigación

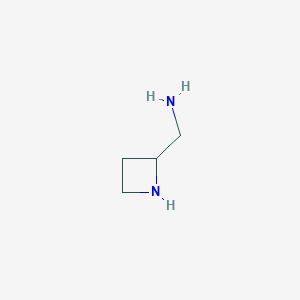

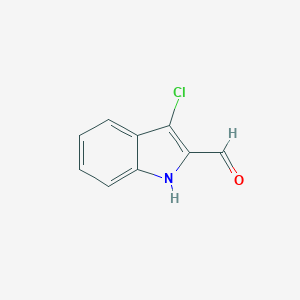

Chiral Separation and Electrochemical Analysis

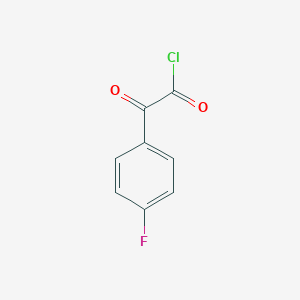

Chiral Separation of Penicillamine Enantiomers : A novel method employing capillary electrophoresis for the chiral separation of penicillamine enantiomers has been developed. This method utilizes derivatization with 1-chloro-2,4-dinitrobenze (CDNB) and separation by capillary electrophoresis with sulfated-β-cyclodextrin (S-β-CD) as the chiral selector, offering a resolution that reached up to 3.7 (He, Zhao, & Chen, 2006).

Electrochemical Recognition of Penicillamine Enantiomers : Bovine serum albumin (BSA) has been used as a natural chiral selector to recognize penicillamine enantiomers through electrochemical methods. This approach provides a novel way to differentiate between the D and L forms of penicillamine (Wang et al., 2013).

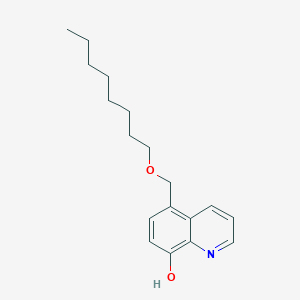

Fluorescence and Spectrofluorometric Analysis

Specific Spectrofluorometric Quantification : A sensitive fluorometric method for the determination of D-penicillamine in pharmaceuticals has been proposed, utilizing the reaction between D-penicillamine and 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) to produce a fluorescent derivative (Al-majed, 2000).

Sequential Injection Method for Penicillamine Determination : A sequential injection spectrofluorimetric method for determining penicillamine in pharmaceutical formulations has been developed. This method is based on the reaction of penicillamine with fluorescamine (FL) in the presence of β-cyclodextrins, highlighting its application in enhancing fluorescence detection (Suliman, Al-Lawati, & Al-Kindy, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYHJVDFRKDDV-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-4-Methylbenzyl-L-Penicillamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.